7-(Bromomethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one
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Overview
Description
7-(Bromomethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by a bromomethyl group attached to a naphthyridinone core, which is further substituted with a cyclopropyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to achieve selective bromination at the desired position . The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions to ensure complete conversion.
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of safer and more environmentally friendly solvents, such as dichloromethane (CH2Cl2), can also be considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Performed in anhydrous solvents under inert atmosphere to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation: Produces oxidized derivatives with additional functional groups such as carboxylic acids or ketones.
Reduction: Results in the formation of alcohols or other reduced products.
Scientific Research Applications
7-(Bromomethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a building block for specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one is primarily based on its ability to interact with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzymatic activity or disruption of cellular processes. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure with a bromomethyl group attached to a benzene ring.
4-Bromomethyl-7-methoxycoumarin: Another bromomethyl-containing compound used as a labeling reagent in HPLC analysis.
Uniqueness
7-(Bromomethyl)-3-cyclopropyl-1,5-naphthyridin-2(1H)-one stands out due to its unique naphthyridinone core and cyclopropyl substitution, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H11BrN2O |
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Molecular Weight |
279.13 g/mol |
IUPAC Name |
7-(bromomethyl)-3-cyclopropyl-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C12H11BrN2O/c13-5-7-3-11-10(14-6-7)4-9(8-1-2-8)12(16)15-11/h3-4,6,8H,1-2,5H2,(H,15,16) |
InChI Key |
IMGPUNJHYPPTNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C(C=N3)CBr)NC2=O |
Origin of Product |
United States |
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